N4-(4-chlorophenyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
N4-(4-chlorophenyl)-5-nitropyrimidine-4,6-diamine is a heterocyclic aromatic compound that has garnered interest due to its potential applications in various scientific fields. The compound features a pyrimidine ring substituted with a nitro group at the 5-position and an amino group at the 4- and 6-positions, along with a 4-chlorophenyl group. This unique structure imparts specific chemical properties that make it valuable for research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds, such as sulfonamide derivatives, have been known to inhibit dihydrofolate reductase (dhfr) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication.
Mode of Action
If we consider the action of similar compounds, they inhibit the activity of dhfr . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of nucleotides. As a result, DNA replication is hindered, which can lead to cell death.
Biochemical Pathways
Based on the action of similar compounds, it can be inferred that it may affect the folate pathway . The inhibition of DHFR disrupts this pathway, leading to a decrease in the production of nucleotides and subsequent disruption of DNA replication.
Result of Action
Based on the action of similar compounds, it can be inferred that the inhibition of dhfr leads to a decrease in nucleotide synthesis, which can disrupt dna replication and lead to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-(4-chlorophenyl)-5-nitropyrimidine-4,6-diamine typically involves the following steps:
Amination: The amino groups are introduced through nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.
Chlorophenyl Substitution: The 4-chlorophenyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyrimidines: Various functional groups can be introduced through substitution reactions, leading to a wide range of derivatives with different properties.
Scientific Research Applications
N4-(4-chlorophenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
N-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine: This compound shares the 4-chlorophenyl group but has a different heterocyclic core.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another compound with a 4-chlorophenyl group, but with a thiadiazole ring and sulfonamide functionality.
Uniqueness: N4-(4-chlorophenyl)-5-nitropyrimidine-4,6-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5O2/c11-6-1-3-7(4-2-6)15-10-8(16(17)18)9(12)13-5-14-10/h1-5H,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLESWVOLEQZAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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